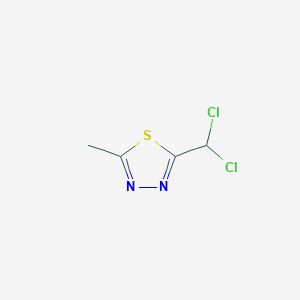

![molecular formula C18H11FN2O2S B2742349 N-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺 CAS No. 941918-49-6](/img/structure/B2742349.png)

N-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

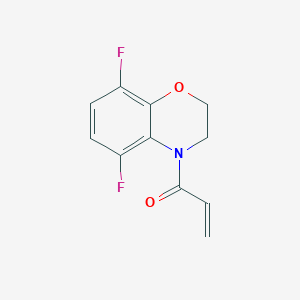

“N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide” is a chemical compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For instance, 2-Acetyl benzofuran was synthesized by refluxing salicylaldehyde and dry chloroacetone in the presence of potassium carbonate . The product formed was reacted with 2-aminobenzothiazole with a catalyst p-toluene sulphonic acid to form N-[(1Z)-1-(benzofuran-2-yl)ethylidene]1,3-benzothiazol-2-amine . Further reactions were carried out to synthesize more complex benzofuran derivatives .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The position and nature of the substituents on the benzofuran ring can significantly influence the biological activity of the compound .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a unique free radical cyclization cascade can be used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling .科学研究应用

Anticancer Properties

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Research indicates that some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines . For instance, compound 36 (Fig. 8) demonstrated promising activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The unique structure of our compound may contribute to its selective antiproliferative effects.

Antibacterial Activity

Screening studies have evaluated the antibacterial properties of benzofuran derivatives. Researchers have tested our compound against both standard and clinical bacterial strains. Understanding its efficacy against specific pathogens is crucial for potential therapeutic applications .

Anti-Hepatitis C Virus (HCV) Activity

A recently discovered macrocyclic benzofuran compound has demonstrated anti-HCV activity. This finding suggests its potential as an effective therapeutic drug for hepatitis C disease. Further investigations are needed to elucidate the underlying mechanisms and optimize its use .

Antioxidant Effects

Benzofuran compounds often exhibit antioxidant properties. These molecules can scavenge free radicals, protecting cells from oxidative damage. Our compound’s unique structure may contribute to its antioxidant activity, making it relevant for potential health benefits .

Novel Synthetic Methods

Researchers have developed novel methods for constructing benzofuran rings. For instance:

- Proton quantum tunneling enables the construction of benzofuran rings with high yield and minimal side reactions .

Drug Lead Compound Exploration

Given the diverse biological activities of benzofuran derivatives, our compound could serve as a natural drug lead. Investigating its interactions with specific cellular targets and understanding its pharmacokinetics will be crucial for drug development .

安全和危害

Based on the safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, precautions should be taken to avoid dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it’s recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical attention may be required .

属性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O2S/c19-13-7-5-11(6-8-13)17(22)21-18-20-14(10-24-18)16-9-12-3-1-2-4-15(12)23-16/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVQVCIFUIHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

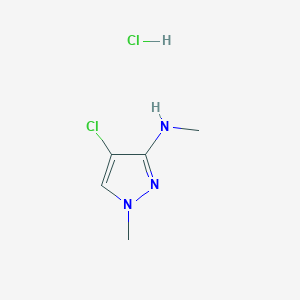

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

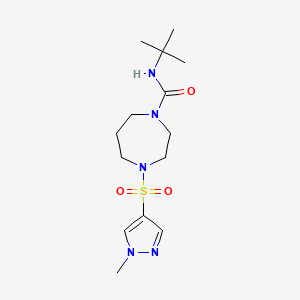

![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

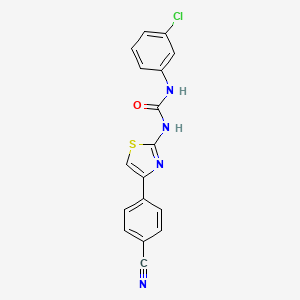

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)

![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)

![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)